8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Descripción
The compound 8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex spirocyclic hydantoin derivative. Its core features a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group at position 8 and methyl groups at positions 1 and 2. Similar compounds have been investigated for roles in treating anemia (as HIF prolyl hydroxylase inhibitors) and metabolic disorders .
Propiedades
IUPAC Name |
8-(4-methoxy-2,3-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-12-13(2)15(7-6-14(12)26-5)27(24,25)21-10-8-18(9-11-21)16(22)19(3)17(23)20(18)4/h6-7H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWVSUNHACABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Differences
Key Observations
Sulfonyl Group Variations: The target compound’s 4-methoxy-2,3-dimethylbenzenesulfonyl group introduces steric bulk and electron-donating methoxy/dimethyl groups, which may enhance hydrophobic interactions in enzyme pockets compared to the electron-withdrawing 4-chlorophenylsulfonyl group in the antidiabetic analog . The absence of a third nitrogen (vs.
Aromatic vs. Aliphatic Substituents :
- 8-Benzyl derivatives (e.g., ) lack the sulfonyl group but retain spirocyclic rigidity, suggesting their utility in probing steric effects in HIF inhibition.
- The benzodioxinylmethyl group in introduces a fused oxygen-rich ring, which may improve metabolic stability compared to the target compound’s sulfonyl-linked aromatic system.
Receptor Targeting :
- Compounds with piperazine-propyl chains (e.g., ) demonstrate serotonergic activity, highlighting how alkyl chain length and heterocyclic appendages can shift pharmacological profiles from enzyme inhibition to receptor antagonism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
